4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzoxazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a complex organic compound that belongs to a class of spiro compounds featuring a unique combination of benzoxazole and pyrroloquinoline structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of coagulation factors, which are crucial in the treatment of thrombotic disorders. The structural diversity and the presence of multiple functional groups make it a candidate for further research and application in pharmaceuticals.
This compound can be classified under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings. It is part of a larger family of pyrroloquinoline derivatives, which are known for their diverse biological activities. The synthesis and evaluation of such compounds have been documented in various studies, highlighting their potential as therapeutic agents against different biological targets .
The synthesis of 4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzoxazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one typically involves several steps, including the formation of key intermediates through reactions such as bromination, iodination, and condensation.
The molecular structure of 4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzoxazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one features a spiro arrangement that connects a benzoxazole ring with a pyrroloquinoline moiety. This unique arrangement contributes to its chemical properties and biological activity.
Key structural data includes:
The compound undergoes various chemical reactions that can modify its structure and enhance its biological activity. Notably:
The reactions are often performed under controlled conditions to ensure high yields and purity of the final products. Analytical techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress.
The mechanism by which 4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzoxazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one exerts its biological effects involves interaction with specific protein targets such as coagulation factors Xa and XIa.
In vitro studies have demonstrated that derivatives based on this compound can inhibit these factors effectively. For instance, an IC50 value of 3.68 μM for factor Xa inhibition indicates significant potency against thrombotic processes .
The compound is typically characterized by:
Chemical stability is influenced by substituents on the aromatic rings and heterocycles. The presence of multiple methyl groups enhances lipophilicity while potentially affecting solubility in aqueous environments.
The primary applications of 4',4',6',8'-tetramethyl-3H,4'H-spiro[1,3-benzoxazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: